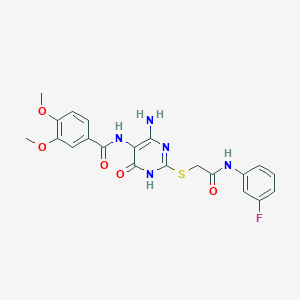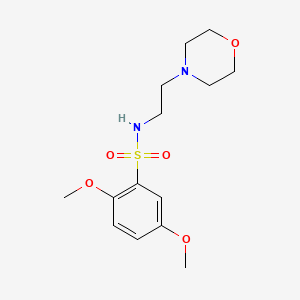
2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant and Enzyme Inhibitory Activities
A study explored the synthesis and evaluation of benzenesulfonamides incorporating 1,3,5-triazine moieties and their effects on various enzymes and diseases. These compounds, including variations with morpholine, showed moderate antioxidant activity, and significant inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are linked to Alzheimer's, Parkinson's, and pigmentation disorders, suggesting potential therapeutic applications of such molecules (Lolak et al., 2020).
Antimycobacterial Activity
Another study focused on synthesizing thiourea derivatives bearing benzenesulfonamide moiety for antimycobacterial activity evaluation. The introduction of morpholine and other structural motifs significantly influenced the antimicrobial efficacy against Mycobacterium tuberculosis, revealing the potential of these derivatives in treating tuberculosis (Ghorab et al., 2017).
Carbonic Anhydrase Inhibition
Research into ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has shown that these compounds, with morpholine as part of their structure, can efficiently inhibit human carbonic anhydrase isoforms I, II, IX, and XII. This inhibition suggests potential applications in treating conditions such as glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).
Aminocarbonylation Reactions
A study utilizing dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylation reactions identified that the inclusion of morpholine and similar amines can yield aryl amides effectively. This process represents a novel methodology in organic synthesis, offering a convenient alternative for carbonylation reactions (Wan et al., 2002).
Propiedades
IUPAC Name |
2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-19-12-3-4-13(20-2)14(11-12)22(17,18)15-5-6-16-7-9-21-10-8-16/h3-4,11,15H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCZYHZMOOCJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

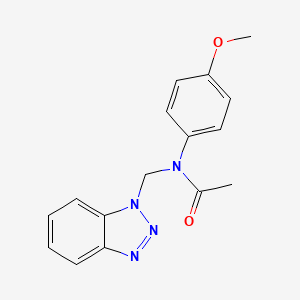
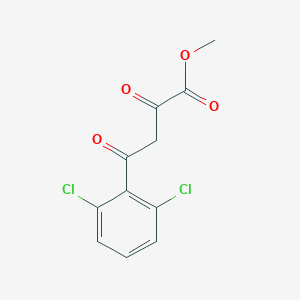
![1-[4-(benzoylamino)benzoyl]-N-(3-methylbutyl)prolinamide](/img/structure/B2695595.png)
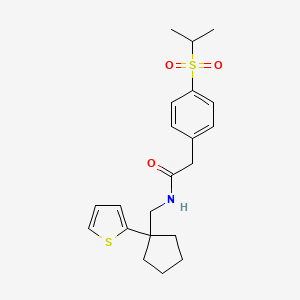

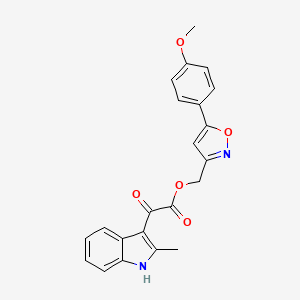
![4-[(2-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2695602.png)
![5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
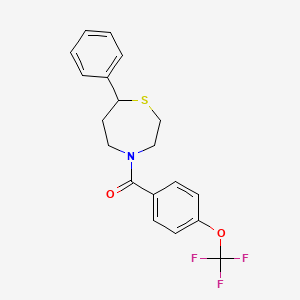
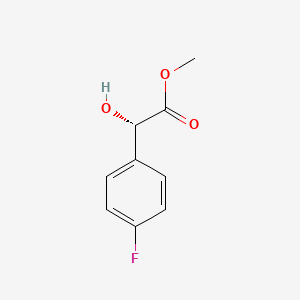
![6-Amino-1-butyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2695611.png)


